molecular formula C22H22N4O2 B2861329 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421499-77-5

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2861329
CAS No.: 1421499-77-5
M. Wt: 374.444
InChI Key: JSDGOWHWGGXKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide (CAS Number: 1421499-77-5) is a chemical compound with the molecular formula C22H22N4O2 and a molecular weight of 374.4 g/mol . This acetamide derivative is characterized by a complex structure featuring a 2,3-dihydro-1H-inden-5-yl group linked to a pyrimidinone core, which is further substituted with an ethyl group and a pyridin-4-yl ring . The presence of both pyrimidinone and pyridine motifs is often associated with potential biological activity, making this compound a candidate for investigation in various pharmacological and biochemical research areas. Its molecular architecture suggests it may be of interest for studying enzyme inhibition, particularly targeting purine or pyrimidine-binding sites, and for exploring structure-activity relationships in medicinal chemistry programs. Researchers can utilize this compound as a key intermediate or a core scaffold in the synthesis of more complex molecules for high-throughput screening and early-stage drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-2-18-13-21(28)26(22(25-18)16-8-10-23-11-9-16)14-20(27)24-19-7-6-15-4-3-5-17(15)12-19/h6-13H,2-5,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDGOWHWGGXKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substitution of oxygen with sulfur (e.g., ) may enhance lipophilicity but reduce hydrogen-bonding capacity .

Pyrimidinone-Based Analogues

Pyrimidinone derivatives are prevalent in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. Notable examples include:

Compound (Source) Substituents on Pyrimidinone Core Functional Implications Reference
Target Compound 4-Ethyl, 2-pyridin-4-yl Potential kinase or cytokine receptor targets
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide () Indole-derived substituent; isoxazole linkage IC50 = 5.797 (assay unspecified)
Goxalapladib () Naphthyridine and trifluoromethyl biphenyl Atherosclerosis treatment

Key Observations :

  • The pyridin-4-yl group in the target compound and ’s derivatives may facilitate π-π stacking interactions with aromatic residues in target proteins .
  • Bulky substituents (e.g., trifluoromethyl biphenyl in Goxalapladib) often improve target selectivity but may compromise bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.